molecular formula C19H37N3O3 B14793447 tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14793447
M. Wt: 355.5 g/mol
InChI Key: HDZHNZMXLTZVBN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate: is a complex organic compound featuring a piperidine ring, a tert-butyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.

    Amide Bond Formation: The amide bond is formed by coupling the appropriate amine and carboxylic acid derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems for efficient and scalable synthesis. These systems allow for better control over reaction conditions and can improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide linkage.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: The tert-butyl group can be substituted under acidic conditions to reveal a carboxylic acid functionality.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products:

    Oxidation: Formation of oxidized amide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of novel organic compounds with potential therapeutic properties.

Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a drug scaffold. It can be modified to enhance its biological activity and selectivity.

Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amide linkage and piperidine ring play crucial roles in its binding affinity and selectivity. The tert-butyl group enhances solubility and influences reactivity .

Comparison with Similar Compounds

  • tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: The uniqueness of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its solubility and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C19H37N3O3

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 3-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-9-8-10-21(11-15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3

InChI Key

HDZHNZMXLTZVBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N

Origin of Product

United States

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